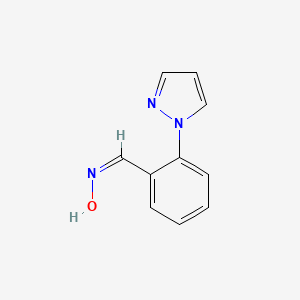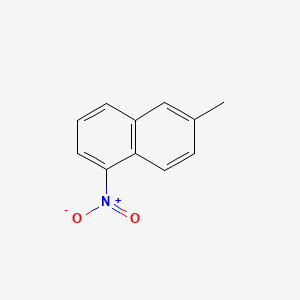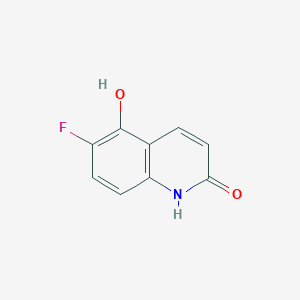
2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-クロロピリジン-2-イル)-2-メチルプロパンニトリルは、クロロピリジン部分がメチルプロパンニトリル基に結合した有機化合物です。
2. 製法
合成経路と反応条件
2-(5-クロロピリジン-2-イル)-2-メチルプロパンニトリルの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、鈴木・宮浦カップリング反応です。これは、炭素-炭素結合を形成するために広く用いられている方法です。 この反応は通常、パラジウム触媒の存在下で、ボロン酸誘導体とハロゲン化芳香族化合物のカップリングを含みます 。反応条件は一般的に穏やかで、室温で実行できます。
工業的生産方法
工業的な設定では、2-(5-クロロピリジン-2-イル)-2-メチルプロパンニトリルの生産には、大規模な鈴木・宮浦カップリング反応が関与する可能性があります。このプロセスは、温度、圧力、触媒濃度などの反応パラメータを注意深く制御することで、高収率と高純度になるように最適化されます。さらに、連続フローリアクターの使用は、生産プロセスの効率とスケーラビリティを向上させる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
2-(5-クロロピリジン-2-イル)-2-メチルプロパンニトリルは、さまざまな化学反応を起こすことができます。これらには以下が含まれます。
酸化: この化合物は、対応する酸化物または他の酸化された誘導体に変換される可能性があります。
還元: 還元反応は、ニトリル基をアミンまたは他の還元された形態に変換できます。
置換: クロロピリジン部分は、塩素原子が他の求核剤に置き換わる求核置換反応に参加できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH₄)または触媒の存在下での水素ガス(H₂)などの還元剤を使用できます。
置換: アミン、チオール、またはアルコキシドなどの求核剤を置換反応に用いることができます。
形成される主要な生成物
酸化: カルボン酸またはケトンなどの酸化された誘導体。
還元: ニトリル基のアミンまたは他の還元された形態。
置換: 使用する求核剤に応じて、さまざまな置換ピリジン誘導体。
4. 科学研究における用途
2-(5-クロロピリジン-2-イル)-2-メチルプロパンニトリルは、いくつかの科学研究用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、医薬品研究のための生物活性分子の開発に用いることができます。
産業: 先端材料や特殊化学品の製造に利用されています。
科学的研究の応用
2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the development of bioactive molecules for pharmaceutical research.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
2-(5-クロロピリジン-2-イル)-2-メチルプロパンニトリルの作用機序は、その特定の用途によって異なります。医薬品化学において、この化合物は、酵素または受容体などの生物学的標的に作用し、その活性を調節する可能性があります。関与する分子標的と経路は、研究されている特定の生物活性誘導体によって異なります。
類似化合物との比較
類似化合物
2-(ピリジン-2-イル)-2-メチルプロパンニトリル: 塩素原子が不足しているため、反応性と生物活性に影響を与える可能性があります。
2-(5-ブロモピリジン-2-イル)-2-メチルプロパンニトリル: 塩素の代わりに臭素原子が含まれているため、異なる反応性と用途につながる可能性があります。
2-(5-フルオロピリジン-2-イル)-2-メチルプロパンニトリル: フッ素原子の存在は、化合物の特性を大幅に変更する可能性があります。
独自性
2-(5-クロロピリジン-2-イル)-2-メチルプロパンニトリルは、塩素原子の存在により、化学反応性と潜在的な用途に影響を与える可能性があるため、ユニークです。塩素原子はさまざまな置換反応に関与することができ、この化合物を有機合成における汎用性の高い中間体としています。
特性
分子式 |
C9H9ClN2 |
|---|---|
分子量 |
180.63 g/mol |
IUPAC名 |
2-(5-chloropyridin-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C9H9ClN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,1-2H3 |
InChIキー |
OCOSPYJQNFRFFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)C1=NC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Furo[2,3-h]quinolin-2(1H)-one](/img/structure/B11909166.png)






![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)

